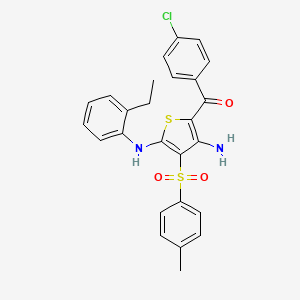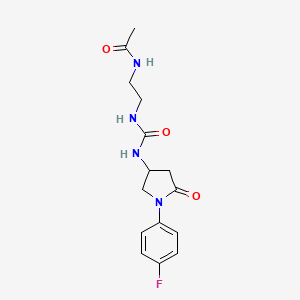
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that appears to be related to the quinazoline and oxadiazole families. Quinazoline derivatives are known for their wide range of biological activities, including kinase inhibition, which is crucial in the treatment of various diseases such as cancer. The oxadiazole moiety is also a significant pharmacophore in medicinal chemistry, often contributing to the bioactivity of the compounds in which it is present.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, the synthesis of hydroquinazoline-2,5-diones has been achieved using a Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane as a catalyst under thermal and solvent-free conditions, which suggests a potential pathway for synthesizing the compound . Additionally, the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through an activated Pictet-Spengler reaction followed by oxidation indicates the versatility of methods available for constructing complex quinazoline scaffolds .
Molecular Structure Analysis
The molecular structure of the compound likely features a quinazoline core with a 1,2,4-oxadiazole ring attached to the 3-position via a methylene linker. The presence of 3,4-dimethoxyphenyl and isopropyl groups suggests potential interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which could be crucial for its activity. The synthesis of similar structures, such as 3,3'-biquinazoline-4,4'-diones and 1,3,4-oxadiazoles from isatoic anhydride, provides insight into the possible electronic and steric effects that these substituents may impart on the molecule .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by the functional groups present. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, which could be a key step in further derivatization or in its mode of action. The synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives from homophthalic anhydride demonstrates the potential for creating diverse heterocyclic systems that could be related to the target compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for crystallinity, and stability under standard conditions. The presence of dimethoxy groups could increase solubility in organic solvents, and the isopropyl group might affect the compound's lipophilicity, which is important for its pharmacokinetic profile.
Scientific Research Applications
Quinazoline Derivatives Synthesis
Quinazoline derivatives are of significant interest due to their diverse biological activities. For instance, Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles has been developed, highlighting a method for synthesizing key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil, Tambade, Jagtap, & Bhanage, 2008). This process emphasizes the relevance of quinazoline derivatives in pharmaceutical synthesis.
Crystal Structure Analysis
Research on the crystal structure of quinazoline derivatives provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential interactions in biological systems. A study on the crystal structure of a related quinazoline derivative reveals detailed bond lengths and angles, aiding in the comprehension of its structural characteristics (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Novel Quinazoline Derivatives
The synthesis of novel quinazoline derivatives via different chemical reactions showcases the versatility of these compounds in chemical synthesis. Such studies underscore the potential of quinazoline derivatives in creating new molecules with possible therapeutic applications (Chioua, Benabdelouahab, Chioua, Martínez‐Álvarez, & Fernández, 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are key signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway . It also inhibits NF-κB transactivation activity .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . This pathway is crucial in the regulation of cell proliferation, transformation, and cancer cell metastasis . Downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also results in the inhibition of IκBα phosphorylation at Ser32 , leading to the inhibition of NF-κB activation and cell migration .
properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-13(2)26-21(27)15-7-5-6-8-16(15)25(22(26)28)12-19-23-20(24-31-19)14-9-10-17(29-3)18(11-14)30-4/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCOBNDYINRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)
![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)